molecular formula C8H5BrClN3O2 B13920496 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole

Cat. No.: B13920496
M. Wt: 290.50 g/mol
InChI Key: MLEKOFHRXPVZPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a heterocyclic compound featuring an indazole core (a fused benzene and pyrazole ring) with four substituents: bromine at position 4, chlorine at position 5, methyl at position 6, and a nitro group at position 3 (Figure 1).

Properties

Molecular Formula

C8H5BrClN3O2

Molecular Weight

290.50 g/mol

IUPAC Name

4-bromo-5-chloro-6-methyl-3-nitro-2H-indazole

InChI

InChI=1S/C8H5BrClN3O2/c1-3-2-4-5(6(9)7(3)10)8(12-11-4)13(14)15/h2H,1H3,(H,11,12)

InChI Key

MLEKOFHRXPVZPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1Cl)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Stepwise Functionalization of the Indazole Core

  • Starting Material Selection: The synthesis often begins from a suitably substituted aniline or nitrobenzene derivative, for example, 2-bromo-4-fluorotoluene or 5-nitro-1H-indazole, which can be further functionalized to introduce the desired substituents.

  • Lithiation and Formylation: A key step involves lithiation of the aromatic ring using lithium diisopropylamide (LDA) at low temperatures (-78 °C) followed by reaction with dimethylformamide to introduce formyl groups, as demonstrated in the preparation of 4-bromo-5-methyl-1H-indazole.

  • Methoxylamine and Ring Closure: Subsequent reaction with methoxylamine hydrochloride and potassium carbonate leads to oxime formation, which upon treatment with hydrazine hydrate undergoes ring closure to form the indazole ring.

Halogenation and Nitration

  • Selective Bromination: Bromination at specific positions on the indazole ring is achieved by slow addition of bromine in dimethylformamide (DMF) under nitrogen atmosphere at low temperatures (-5 °C to 0 °C), followed by warming to 35-40 °C for several hours to complete the reaction. This method has been used for 3-bromo-5-nitro-1H-indazole and can be adapted for related compounds.

  • Nitration: Nitration of methyl-substituted intermediates can be performed using mixed acid systems; however, traditional methods using sulfuric and nitric acid generate large amounts of waste and pose safety risks. Alternative milder nitration conditions or stepwise introduction of nitro groups are preferred for environmental and yield considerations.

Introduction of Chlorine and Methyl Groups

  • Chlorination: Chlorine substitution at the 5-position can be introduced via electrophilic aromatic substitution using chlorinating agents under controlled conditions, or by starting from appropriately chlorinated precursors.

  • Methylation: The methyl group at the 6-position can be introduced either by starting from methyl-substituted aromatics or via methylation reactions on the indazole ring using methylating agents.

Purification and Characterization

  • The crude products are typically purified by recrystallization or chromatographic methods.

  • Characterization includes 1H-NMR, 13C-NMR, GC, and HPLC to confirm the structure and purity of the final compound.

Example Synthetic Scheme (Adapted from Related Literature)

Step Reaction Reagents/Conditions Product Yield (%)
1 Lithiation and formylation 2-bromo-4-fluorotoluene, LDA (2.0M in THF), DMF, -78 °C, 1-2 h Formylated intermediate 87.6
2 Oxime formation Methoxylamine hydrochloride, K2CO3, solvent Oxime intermediate Not specified
3 Ring closure Hydrazine hydrate, heating 4-bromo-5-methyl-1H-indazole Improved yield vs prior art
4 Bromination Bromine in DMF, -5 to 40 °C, 12 h 3-bromo-5-nitro-1H-indazole High purity, controlled regioselectivity
5 Chlorination and methylation Electrophilic substitution or starting materials 4-bromo-5-chloro-6-methyl-3-nitro-1H-indazole Dependent on conditions

Analytical Data and Research Findings

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Detailed 1H, 13C, and 15N NMR data for indazole derivatives with nitro and methyl substituents have been reported, showing characteristic chemical shifts and coupling constants that confirm substitution patterns.

  • For example, proton signals for aromatic hydrogens adjacent to nitro and halogen substituents appear downfield (7.0–9.0 ppm), with coupling constants indicating substitution positions.

Chromatographic Analysis

  • Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity.

  • Example: GC spectrum of 4-bromo-5-methyl-1H-indazole showed high purity correlating with 87.6% yield in the lithiation-formylation step.

Reaction Optimization

  • The use of lithium diisopropylamide concentration (2.0 M in THF), reaction temperature (-78 °C), and reaction time (1-2 h) were optimized to maximize yield and minimize by-products.

  • Bromination reactions require strict temperature control and slow addition of bromine to avoid over-bromination or side reactions.

Summary of Preparation Method Analysis

Aspect Details Comments
Starting materials 2-bromo-4-fluorotoluene, 5-nitro-1H-indazole Readily available precursors
Key reagents Lithium diisopropylamide, dimethylformamide, bromine, hydrazine hydrate Common reagents in organic synthesis
Reaction conditions Low temperature (-78 °C to -5 °C), inert atmosphere (N2) Critical for regioselectivity and yield
Yield Up to 87.6% in key steps Improved over traditional methods
Purification Extraction, recrystallization, chromatography Ensures high purity
Environmental considerations Avoidance of harsh nitration acids in improved methods Reduces waste and hazards

Scientific Research Applications

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action for 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole depends on its specific application. Generally, indazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, some indazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Positioning and Electronic Effects

3-Bromo-6-chloro-5-nitro-1H-indazole (CAS 1000342-41-5)
  • Substituents : Bromine (position 3), chlorine (position 6), nitro (position 5).
  • Key Differences : The nitro group at position 5 (benzene ring) vs. position 3 (pyrazole ring) in the target compound. This alters electronic distribution, as the nitro group at position 3 is meta to the pyrazole nitrogen, increasing electron withdrawal near the reactive NH group.
  • Properties : Molecular weight = 276.5 g/mol (C₇H₃BrClN₃O₂). Higher melting point (>200°C inferred from similar nitro-substituted indazoles) due to strong intermolecular interactions .
4-Bromo-6-nitro-1H-indazole (CAS 885518-54-7)
  • Substituents : Bromine (position 4), nitro (position 6).
  • Key Differences: Lacks chlorine and methyl groups but shares a bromo-nitro substitution pattern.
  • Properties : Molecular weight = 257.0 g/mol (C₇H₄BrN₃O₂). Purity ≥95% (HPLC), indicating stability under analytical conditions .
5-Bromo-4-nitro-1H-indazole (CAS 2133005-85-1)
  • Substituents : Bromine (position 5), nitro (position 4).
  • Key Differences : Bromine and nitro groups are adjacent on the benzene ring, creating a highly polarized structure. This contrasts with the target compound’s chloro and methyl groups at positions 5 and 6, which may reduce steric strain.
  • Properties : Molecular weight = 257.0 g/mol (C₇H₄BrN₃O₂). Available in 97% purity, suggesting synthetic feasibility .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Purity
Target Compound* ~319.4 Not reported 4-Br, 5-Cl, 6-Me, 3-NO₂ N/A
3-Bromo-6-chloro-5-nitro-1H-indazole 276.5 >200 3-Br, 6-Cl, 5-NO₂ 95%
4-Bromo-6-nitro-1H-indazole 257.0 Not reported 4-Br, 6-NO₂ ≥95%
5-Bromo-4-nitro-1H-indazole 257.0 Not reported 5-Br, 4-NO₂ 97%

*Inferred from analogs; exact data unavailable.

Key Observations :

  • Melting Points : Nitro-substituted indazoles (e.g., ) typically exhibit high melting points (>200°C) due to strong dipole-dipole interactions and hydrogen bonding.
  • Solubility: Methyl groups (e.g., position 6 in the target compound) may enhance lipophilicity compared to non-methylated analogs, affecting solubility in organic solvents .

Biological Activity

4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including antitumor properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular structure of 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole can be represented as follows:

C7H5BrClN3O2\text{C}_7\text{H}_5\text{BrClN}_3\text{O}_2

This compound features an indazole core with various substituents that impact its biological activity.

Antitumor Activity

Research indicates that 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole exhibits notable antitumor properties. It has been studied for its ability to inhibit specific cancer-related pathways, particularly in cancers characterized by mutations in the KRAS gene.

Case Study:
In a study focusing on compounds that inhibit KRAS G12C mutations, 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole was identified as a potent inhibitor. The compound demonstrated the ability to form irreversible covalent bonds with the cysteine at position 12 of the KRAS protein, effectively locking it in an inactive state. This mechanism disrupts downstream signaling pathways crucial for cancer cell proliferation .

The mechanism of action involves binding to specific molecular targets within cancer cells. The compound's structural features allow it to interact with various enzymes and receptors, leading to altered cellular processes.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how different substituents on the indazole ring affect biological activity. The following table summarizes key findings related to the IC50 values (concentration required to inhibit 50% of target activity) of various derivatives compared to 4-Bromo-5-chloro-6-methyl-3-nitro-1H-indazole.

CompoundTargetIC50 (nM)
4-Bromo-5-chloro-6-methyl-3-nitroKRAS G12C~100
Compound AEGFR T790M5.3
Compound BFGFR1<4.1
Compound CAurora A/B~30

This table illustrates that while 4-Bromo-5-chloro-6-methyl-3-nitro shows promising activity against KRAS G12C, other compounds exhibit even more potent effects against different targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.